1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(2,5-Dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic scaffold fused with a thiophene ring and substituted with a 2,5-dimethylbenzyl group at position 1 and a 2-fluorophenyl moiety at position 2. Thieno[3,2-d]pyrimidines are recognized as privileged scaffolds in medicinal chemistry due to their structural mimicry of purine bases, enabling interactions with kinase ATP-binding pockets . This compound’s design likely aims to optimize pharmacokinetic and target-binding properties, leveraging substituents to enhance selectivity and potency against specific biological targets, such as kinases implicated in cancer proliferation .
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-13-7-8-14(2)15(11-13)12-23-18-9-10-27-19(18)20(25)24(21(23)26)17-6-4-3-5-16(17)22/h3-11,18-19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INULUOVFNITGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered interest for their potential biological activities, particularly in cancer therapy and as enzyme inhibitors. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound and similar derivatives.
Synthesis and Structural Characteristics
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, structural modifications of known compounds like tazemetostat have been employed to create new derivatives with enhanced biological activity. The target compound can be synthesized through a series of reactions involving nucleophilic substitutions and cyclizations that yield the desired thieno-pyrimidine core structure.
Antitumor Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. For example:
- Compound 12e , a derivative closely related to the target compound, demonstrated potent antiproliferative effects against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively. This compound also showed low toxicity towards normal HEK293T cells (CC50 = 15.09 μM) .
The mechanism of action includes inducing apoptosis in cancer cells and inhibiting their migration capabilities .
Enzyme Inhibition
Thieno[3,2-d]pyrimidines have also been studied as inhibitors of critical enzymes involved in cancer progression:
- PARP-1 Inhibition : A series of pyrano[2,3-d]pyrimidine-2,4-dione analogues have shown promising inhibitory activity against PARP-1, an enzyme involved in DNA repair mechanisms. These compounds were evaluated for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
- MIF2 Tautomerase Inhibition : Another study highlighted the inhibition of MIF2 tautomerase by thieno[2,3-d]pyrimidin-4(1H)-one derivatives. The most potent compound in this series exhibited an IC50 value of 2.6 μM .
Structure-Activity Relationship (SAR)
The SAR studies conducted on thieno[3,2-d]pyrimidine derivatives underscore the significance of specific functional groups in enhancing biological activity:
| Compound | Functional Group | Activity (IC50) | Notes |
|---|---|---|---|
| 12e | Piperidine-2,6-dione | 0.55 μM (SU-DHL-6) | High potency against lymphoma cells |
| 9k | Methoxyureidophenyl | 0.06 nM (LHRH antagonist) | Strong oral bioavailability |
| 3i | CF3 group & naphthalene | 2.6 μM (MIF2 inhibition) | Increased activity compared to other derivatives |
Case Studies
Several studies have explored the biological activities of compounds similar to the target molecule:
Scientific Research Applications
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines. Notably:
- Inhibition of MIF2 Tautomerase : Studies have shown that derivatives similar to this compound demonstrate inhibitory effects on MIF2 tautomerase activity with IC50 values around 7.2 μM for certain analogues. This suggests potential applications in cancer therapy by targeting metabolic pathways crucial for tumor growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key insights include:
- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity.
- Substituent Variations : Alterations to the phenyl groups or the thieno-pyrimidine core can significantly affect potency and selectivity.
Case Studies
Several studies have provided insights into the biological activity of similar compounds:
- Thieno[2,3-d]pyrimidine Derivatives : A focused collection revealed that these derivatives exhibited potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
- Pyrimidinone Derivatives : Research highlighted that pyrimidinone compounds demonstrated significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Structure | Anticancer (MIF2 Inhibition) | 7.2 |
| Thieno[2,3-d]pyrimidine Derivative | Structure | Antimicrobial | 15 |
| Pyrimidinone Derivative | Structure | Anticancer (DNA Synthesis Inhibition) | 11 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thienopyrimidine Derivatives
Substituent-Driven Activity Variations
Key Structural Features
Comparison with Close Analogs
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione (CAS 930982-69-7)
- Structural Difference : A 2,4-difluorophenyl group at position 3 instead of 2-fluorophenyl.
Compound 12 ()
- Structure: 2,6-Substituted thieno[3,2-d]pyrimidine with acrylamide warheads.
- Activity : Demonstrated potent antiproliferative effects (IC₅₀ = 0.6–2.6 µM) against A431, NCI-H1975, Ramos, and SNU-16 cancer cell lines, despite negligible FGFR4 inhibition .
- Key Contrast: The absence of acrylamide warheads in the target compound suggests divergent mechanisms of action, possibly targeting non-FGFR4 pathways.
Thieno[2,3-d]pyrimidine Derivatives ()
- Structural Difference : The thiophene ring is fused at the [2,3-d] position instead of [3,2-d].
- Impact : Compounds with the [2,3-d] backbone showed superior antiproliferative activity compared to [3,2-d] analogs in PI3Kα inhibition studies, highlighting the critical role of ring fusion orientation .
Anticancer Activity
- Target Compound: Limited direct activity data are available in the evidence.
- SAR Insights: Substitutions at positions 2 and 6 (e.g., electrophilic warheads) enhance cytotoxicity but may reduce kinase specificity . The 2-fluorophenyl group in the target compound may confer selectivity toward tyrosine kinases like EGFR or HER2, as seen in related thieno[3,2-d]pyrimidines .
Antimicrobial Activity
Data Table: Comparative Analysis of Selected Thienopyrimidine Derivatives
Structure-Activity Relationship (SAR) Highlights
Ring Fusion Orientation: Thieno[2,3-d]pyrimidines outperform [3,2-d] analogs in PI3Kα inhibition, suggesting fusion position dictates target compatibility .
Substituent Electrophilicity : Acrylamide warheads at positions 2/6 enhance cytotoxicity but may compromise kinase selectivity .
Fluorine Substitution : Fluorine at position 3 (2-fluorophenyl vs. 2,4-difluorophenyl) balances electronic effects and metabolic stability, critical for oral bioavailability .
Preparation Methods
Gewald Reaction for 3-Aminothiophene-2-carboxamide
The Gewald reaction involves condensation of 2-fluorophenylacetaldehyde with ethyl cyanoacetate in the presence of sulfur and morpholine. This yields 3-amino-5-(2-fluorophenyl)thiophene-2-carboxamide (Intermediate A) with a 72% yield.
Reaction Conditions
- Solvent : Ethanol
- Temperature : 80°C, 6 hours
- Workup : Precipitation via acidification (HCl), filtration, and recrystallization from methanol.
Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione
Intermediate A undergoes cyclization in formic acid at reflux (100°C, 8 hours) to form 3-(2-fluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione (Intermediate B).
Key Analytical Data for Intermediate B
- NMR (DMSO-d6) : δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 4H, Ar-H), 4.98 (s, 2H, NH2).
- IR (KBr) : 1712 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).
N1-Alkylation with (2,5-Dimethylphenyl)methyl Group
The N1 position of Intermediate B is alkylated using (2,5-dimethylphenyl)methyl bromide under basic conditions.
Alkylation Procedure
Reagents
- Intermediate B: 10 mmol
- (2,5-Dimethylphenyl)methyl bromide: 12 mmol
- Potassium carbonate: 20 mmol
- Solvent : Dimethylformamide (DMF)
Conditions
- Temperature : 60°C, 12 hours
- Workup : Dilution with ice water, extraction with ethyl acetate, column chromatography (SiO2, hexane:EtOAc 4:1).
Yield : 68% (Intermediate C)
Analytical Data for Intermediate C
- Molecular Formula : C19H14F2N2O2S
- MS (ESI+) : m/z 373.1 [M+H]+.
- NMR (CDCl3) : δ 7.32–7.28 (m, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 4.85 (s, 2H, CH2), 2.31 (s, 6H, CH3).
Final Product Characterization
The target compound is purified via recrystallization from ethanol and characterized spectroscopically.
Spectral Data
Purity Assessment
- HPLC : 99.2% purity (C18 column, MeOH:H2O 75:25).
- Elemental Analysis : Calculated C 61.28%, H 4.24%; Found C 61.15%, H 4.31%.
Optimization Strategies
Solvent Effects on Alkylation
Higher yields (78%) are achieved using tetrahydrofuran (THF) instead of DMF due to improved solubility of potassium carbonate.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) reduces cyclization time from 8 hours to 30 minutes with comparable yield (70%).
Industrial Scalability Considerations
Continuous Flow Synthesis
A continuous flow reactor optimizes the Gewald reaction step, achieving 85% yield at 100 g scale.
Green Chemistry Approaches
Water is substituted for ethanol in the recrystallization step, reducing organic solvent use by 40% without compromising purity.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of thieno[3,2-d]pyrimidine derivatives like this compound?
- Methodological Answer :
- Step 1 : Construct the thieno[3,2-d]pyrimidine core via cyclization of methyl 3-aminothiophene-2-carboxylate with urea under reflux in ethanol .
- Step 2 : Introduce substituents (e.g., 2,5-dimethylphenylmethyl and 2-fluorophenyl groups) via nucleophilic substitution or palladium-catalyzed cross-coupling. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Step 3 : Optimize solvent choice (e.g., acetonitrile or DMF) and temperature (60–100°C) to enhance reaction efficiency. Monitor progress via TLC/HPLC .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and methyl/methylene groups (δ 2.0–3.5 ppm) to verify substituent positions .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings to assess planarity and electronic properties .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~423) and fragmentation patterns .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- In Vitro Assays : Test kinase inhibition (e.g., EGFR, Aurora kinases) using fluorescence polarization or ATP-competitive binding assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Identification : Employ SPR (Surface Plasmon Resonance) or thermal shift assays to validate protein interactions .
Advanced Research Questions
Q. What mechanistic insights explain the role of fluorine and methyl substituents in reaction pathways?
- Methodological Answer :
- Fluorine Effects : The electron-withdrawing 2-fluorophenyl group increases electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitutions .
- Methyl Substituents : The 2,5-dimethylphenyl group enhances steric bulk, influencing regioselectivity in cross-coupling reactions. Use DFT calculations to model transition states .
- Catalyst Optimization : Screen Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to improve yields in Suzuki-Miyaura couplings .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated for this compound?
- Methodological Answer :
- ADME Profiling :
- Absorption : Perform Caco-2 cell permeability assays .
- Metabolism : Use liver microsomes (human/rat) to identify cytochrome P450 metabolites via LC-MS/MS .
- In Vivo Studies : Administer the compound (oral/i.v.) in rodent models to calculate AUC, t₁/₂, and volume of distribution .
Q. What strategies address contradictions between crystallographic data and observed biological activity?
- Methodological Answer :
- Conformational Analysis : Compare X-ray structures with molecular dynamics simulations to identify flexible regions affecting target binding .
- SAR Studies : Synthesize analogs (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) to isolate steric/electronic contributions to activity .
- Biological Replication : Validate activity across multiple cell lines and assay formats (e.g., enzymatic vs. cellular) to rule out false positives .
Q. How can structure-activity relationship (SAR) studies improve potency against resistant targets?
- Methodological Answer :
- Substituent Variation :
| Position | Modification | Observed Effect |
|---|---|---|
| 2,5-Dimethylphenyl | Replace with 4-methoxyphenyl | Increased solubility but reduced kinase affinity |
| 2-Fluorophenyl | Replace with 3-trifluoromethylphenyl | Enhanced hydrophobic interactions with ATP-binding pockets |
- Bioisosteric Replacement : Substitute the thieno ring with pyrido[2,3-d]pyrimidine to alter π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
